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Tetrahydrofurfuryl alcohol - 93842-55-8

Tetrahydrofurfuryl alcohol

Catalog Number: EVT-7903825
CAS Number: 93842-55-8
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydrofurfuryl alcohol (THFA) is a heterocyclic organic compound with the chemical formula C5H10O2. [, ] It is a colorless liquid with a mild, ethereal odor. [] THFA is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. [, , ] THFA is produced from renewable resources, making it an attractive alternative to petroleum-based chemicals. [, , ] In scientific research, THFA is commonly utilized as a solvent, a starting material for organic synthesis, and an intermediate in various chemical reactions. [, , , ]

Overview

Tetrahydrofurfuryl alcohol is a chemical compound derived from the hydrogenation of furfural. It is an important intermediate in the production of various chemicals and materials, possessing unique properties that make it valuable in different industrial applications. This compound is classified as a cyclic ether and is recognized for its versatility in organic synthesis.

Source

Tetrahydrofurfuryl alcohol is primarily sourced from furfural, which is obtained from agricultural byproducts such as corn cobs, sugarcane bagasse, and other lignocellulosic materials. The conversion of furfural to tetrahydrofurfuryl alcohol typically involves hydrogenation processes, which can be conducted under various conditions to optimize yield and selectivity.

Classification

Tetrahydrofurfuryl alcohol belongs to the family of alcohols and ethers. It is characterized by its five-membered ring structure containing an ether linkage, which contributes to its reactivity and solubility properties.

Synthesis Analysis

Methods

The synthesis of tetrahydrofurfuryl alcohol can be achieved through several methods, with the most common being the hydrogenation of furfural. This process can be performed using different catalysts and reaction conditions.

  1. Aqueous Phase Hydrogenation: A notable method involves the use of nickel-based catalysts in an aqueous medium. This method allows for high yields (up to 94%) by maintaining specific conditions such as temperature (80-180 °C), hydrogen pressure (0.5-10 MPa), and pH (8-13) during the reaction .
  2. Two-Step Hydrogenation: Another classical approach includes an initial hydrogenation step converting furfural to furfuryl alcohol, followed by a second hydrogenation step to produce tetrahydrofurfuryl alcohol. This method, although effective, tends to be less efficient compared to direct hydrogenation methods .
  3. Catalyst Variations: Recent studies have explored various catalysts, including nickel supported on carbon nanotubes and bimetallic catalysts, which enhance selectivity and reduce byproducts during the synthesis process .

Technical Details

The choice of catalyst, solvent, and reaction parameters significantly influences the efficiency and yield of tetrahydrofurfuryl alcohol synthesis. For instance, using a nickel catalyst in an alkaline environment has been shown to improve conversion rates while minimizing side reactions .

Molecular Structure Analysis

Data

  • Molecular Weight: 88.15 g/mol
  • Boiling Point: Approximately 170 °C
  • Density: 0.93 g/cm³ at 20 °C

These properties indicate its liquid state at room temperature and its potential for various applications in organic synthesis.

Chemical Reactions Analysis

Reactions

Tetrahydrofurfuryl alcohol participates in several chemical reactions that expand its utility:

  1. Dehydration: Under acidic conditions, tetrahydrofurfuryl alcohol can undergo dehydration to form tetrahydropyran.
  2. Oxidation: It can be oxidized to produce various carbonyl compounds.
  3. Esterification: Reacting with acids can yield esters that are useful in the production of plasticizers and surfactants.

Technical Details

The reactivity of tetrahydrofurfuryl alcohol stems from its hydroxyl group, which can engage in nucleophilic substitutions or eliminations depending on the reaction conditions employed .

Mechanism of Action

The mechanism by which tetrahydrofurfuryl alcohol acts in chemical reactions typically involves its hydroxyl group participating as a nucleophile or leaving group in various transformations:

  1. Nucleophilic Attack: The hydroxyl group can attack electrophilic centers in substrates, facilitating bond formation.
  2. Proton Transfer: In acidic environments, proton transfer can lead to enhanced reactivity through activation of the hydroxyl group.

This dual functionality enhances its role as a versatile intermediate in organic synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mildly sweet
  • Solubility: Miscible with water and organic solvents such as ethanol and ether.

Chemical Properties

  • Reactivity: Reacts readily with acids and bases.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

These properties make tetrahydrofurfuryl alcohol suitable for use as a solvent and reagent in various chemical processes.

Applications

Tetrahydrofurfuryl alcohol finds numerous applications across different scientific fields:

  1. Chemical Intermediate: Used in the synthesis of pharmaceuticals and agrochemicals.
  2. Solvent: Acts as a solvent for resins, coatings, and adhesives due to its favorable solubility characteristics.
  3. Polymer Production: Employed in producing polyoxyethylene ethers, which are surfactants used in detergents and emulsifiers .
Synthesis and Production Methodologies

Catalytic Hydrogenation of Furfural Derivatives

Vapor-Phase Hydrogenation Using Nickel-Based Catalysts

Vapor-phase hydrogenation represents a mature industrial approach for tetrahydrofurfuryl alcohol (THFA) synthesis. The process typically employs nickel-based catalysts under mild temperatures (75–120°C) and low pressures (near atmospheric). Key innovations include:

  • Reduced Nickel Catalysts: Precipitated nickel hydrate on kieselguhr supports, partially reoxidized to stabilize active sites, achieves >95% THFA yield from furfuryl alcohol at 81–84°C. Small Ni crystallites (<4 nm) enhance reactivity by facilitating hydrogen spillover [2] [5].
  • Reaction Engineering: Excess hydrogen (6–16 L/min) sweeps vaporous furfural or furfuryl alcohol through fixed-bed reactors, minimizing side products like methyltetrahydrofuran. Operating below 105°C prevents catalyst sintering and furan ring degradation [2].
  • Scalability Advantages: Continuous vapor-phase systems enable high throughput (0.2–0.25 g/min feedstock) with 99% THFA purity. Unreacted hydrogen is recycled, reducing operational costs [2].

Table 1: Performance of Nickel Catalysts in Vapor-Phase THFA Synthesis

Catalyst SystemTemperature (°C)PressureConversion (%)THFA Selectivity (%)
Ni/Kieselguhr81–841–2 psig~10099
Ni/SiO₂130Atmospheric~10094
Ni/O-Clay1204.0 MPa~10099

Liquid-Phase Hydrogenation with Noble and Non-Noble Metal Catalysts

Liquid-phase methods offer flexibility under moderate conditions (40–140°C, 1–4 MPa H₂) using diverse catalysts:

  • Noble Metal Systems: Pd-, Ru-, and Rh-based catalysts achieve >90% THFA selectivity. Pd/MFI zeolites (95% selectivity) and Ru-MoOₓ/carbon nitride (99% selectivity) excel in aqueous or alcoholic solvents. Hydroxyapatite-supported Pd operates efficiently at 40°C but requires extended reaction times (3–12 h) [5] [8].
  • Non-Noble Alternatives: Ni-CoOₓ-Al₂O₃ (47.5% THFA yield) and NiCu alloys (93–95% selectivity) leverage synergistic effects. Organoclay-supported nickel (Ni/O-Clay) combines high dispersion and water tolerance, yielding 99% THFA at 120°C [8].
  • Solvent Effects: Biphasic systems (e.g., water/MIBK) suppress humin formation. Aqueous choline chloride enhances xylose-to-furfural conversion (84% yield), streamlining THFA precursor supply [7].

Table 2: Catalyst Comparison in Liquid-Phase THFA Synthesis

CatalystConditionsConversion (%)THFA Selectivity (%)Key Advantage
Ru-MoOₓ/CN35°C, 2 MPa H₂9299Mild conditions
Ni/γ-Al₂O₃80°C, 4 MPa H₂99.899.5Low cost
Ni/O-Clay120°C, 4 MPa H₂~10099Water tolerance
Pd-Hydroxyapatite40°C, 1 MPa H₂ (3 h)~100>98Low energy input

Continuous vs. Batch Process Optimization

Low-Pressure Reaction Engineering for Industrial Scalability

Low-pressure operations (<3 atm) dominate industrial THFA production due to reduced capital and operating expenses:

  • Vapor-Phase Efficiency: Integrated condensation-recycle systems handle gaseous substrates with minimal pressure buildup. Hydrogen cycling (6–15 L/min) ensures stoichiometric excess while maintaining near-atmospheric conditions [2].
  • Liquid-Phase Intensification: Trickle-bed reactors enable continuous processing of furfural solutions. In situ product extraction (e.g., via biphasic solvents) improves yields by limiting THFA over-hydrogenation [5] [7].
  • Energy Metrics: Vapor-phase systems consume 15–20% less energy than batch autoclaves, as evaporation costs offset high-pressure requirements [2].

Catalyst Stability and Regeneration Strategies

Catalyst deactivation stems from coking, leaching, or sintering:

  • Deactivation Mechanisms: Humins from furan condensation block pores in acidic media. Nickel leaching plagues aqueous-phase systems, while sintering occurs >120°C [5] [8].
  • Regeneration Protocols:
  • Oxidative Burn-off: Air calcination (400°C) removes carbon deposits on Ni/kieselguhr, restoring 95% initial activity.
  • Reductive Reactivation: H₂ reduction (250°C) reconstructs oxygen-vacancy sites in Ni/La-CeO₂ catalysts after furan ring-opening [6].
  • Structural Promoters: La₂O₃ in CeO₂ supports stabilizes Ni nanoparticles, enabling >5 regeneration cycles with <10% activity loss [6] [8].

Feedstock Sourcing and Biomass-Derived Pathways

Lignocellulosic Biomass Conversion to Furfural Precursors

THFA’s carbon footprint hinges on sustainable furfural production:

  • Hemicellulose Hydrolysis: Xylan-rich biomass (corn cobs, sugarcane bagasse) undergoes acid-catalyzed dehydration. Biphasic solvents (ChCl/MIBK/H₂O) achieve 84% furfural yield from switchgrass at 170°C via in situ xylan solubilization [7] [9].
  • Catalyst Innovations: H-Beta zeolites (Brønsted/Lewis acid ratio = 1.66) isomerize xylose to xylulose before dehydration, boosting furfural yield to 73% from arabinose-rich corn fiber [9].
  • Integrated Biorefineries: Co-production of cellulose pulp (73.3% purity) and technical lignin (93.1% purity) alongside furfural maximizes biomass utilization [7].

Integration with Circular Bioeconomy Frameworks

THFA aligns with global decarbonization initiatives:

  • Policy Drivers: EU mandates (55% GHG reduction by 2030) and U.S. Biomass Crop Assistance Programs incentivize bio-based THFA. RenovaBio (Brazil) certifies carbon credits for lignocellulosic chemicals [5].
  • Lifecycle Synergies: THFA-derived 1,5-pentanediol ($42M market by 2027) replaces petroleum-derived polyols in polyurethanes. "Waste-to-wealth" models utilize agricultural residues, cutting feedstock costs by 20–30% [6] [8].
  • Green Solvent Applications: THFA’s low toxicity and biodegradability make it ideal for electronics cleaning and agrochemical formulations, displacing halogenated solvents [5] [8].

Properties

CAS Number

93842-55-8

Product Name

Tetrahydrofurfuryl alcohol

IUPAC Name

oxolan-2-ylmethanol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2

InChI Key

BSYVTEYKTMYBMK-UHFFFAOYSA-N

SMILES

C1CC(OC1)CO

Solubility

Miscible with water, alcohol, ether, acetone, chloroform, benzene
1000 mg/mL at 25 °C
Solubility in water: miscible
Soluble in water, fats
Soluble (in ethanol)

Canonical SMILES

C1CC(OC1)CO

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